molecular formula C11H11F3O2 B118484 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one CAS No. 146801-29-8

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one

Cat. No.: B118484
CAS No.: 146801-29-8
M. Wt: 232.2 g/mol
InChI Key: VJAXMKZOQDXQPI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups attached to a pentanone backbone

Scientific Research Applications

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Safety and Hazards

For safety information and potential hazards associated with “5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one can be achieved through the reaction of 2,2,2-trifluoroacetophenone with acetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy and phenyl groups facilitate binding to specific sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 5,5,5-Trifluoro-4-hydroxy-4-methylpentan-2-one
  • 5,5,5-Trifluoro-4-hydroxy-4-ethylpentan-2-one

Uniqueness

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one is unique due to the presence of both a trifluoromethyl group and a phenyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes to aromaticity and potential π-π interactions. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXMKZOQDXQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386132
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146801-29-8
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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